molecular formula C15H7BrF3NO2S B4612233 3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one

3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B4612233
M. Wt: 402.2 g/mol
InChI Key: AWVBTXXDGFHKJA-VURMDHGXSA-N
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Description

3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C15H7BrF3NO2S and its molecular weight is 402.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.93330 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biologically Potent Diorganosilicon(IV) Complexes

Compounds similar to 3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one have been used in synthesizing biologically potent diorganosilicon(IV) complexes. These complexes, derived from indole-2,3-dione derivatives, have demonstrated significant pharmacodynamic significance. They have been studied for their antimicrobial activity and toxicity in male albino rats, showing potential as eco-friendly fungicides and bactericides (Singh & Nagpal, 2005).

Electrochemical Studies in Organic Synthesis

The compound's derivatives have been utilized in electrochemical studies. For example, thienyl-substituted fused bis-germatranes, closely related to this compound, have been synthesized and analyzed using square-wave pulse voltammetry. These studies contribute to understanding the electronic structure and reaction mechanisms of similar compounds (Romanovs et al., 2018).

Crystal Structure and Hydrogen Bonding

Research into the crystal structure and hydrogen bonding of derivatives of this compound has been conducted. Studies involving single-crystal X-ray diffraction have provided insights into the molecular structure and interactions of related compounds, offering valuable information for the development of new materials and drugs (Mphahlele, 2018).

Novel Synthetic Routes

Innovative synthetic routes involving derivatives of this compound have been developed. These methods allow for the efficient preparation of various heteroaryl-substituted thienoindoles, expanding the toolkit available for organic and medicinal chemists in drug development and material science (Irgashev et al., 2018).

Solid-State Characterization

The solid-state characterization of methylidene oxindoles, closely related to the compound , has been extensively researched. This involves analyzing and comparing interactions in crystal structures, which is essential for understanding the formation of these structures and their potential applications (Tizzard et al., 2013).

Properties

IUPAC Name

(3Z)-3-[2-(5-bromothiophen-2-yl)-2-oxoethylidene]-7-(trifluoromethyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7BrF3NO2S/c16-12-5-4-11(23-12)10(21)6-8-7-2-1-3-9(15(17,18)19)13(7)20-14(8)22/h1-6H,(H,20,22)/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVBTXXDGFHKJA-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC\2=C(C(=C1)C(F)(F)F)NC(=O)/C2=C\C(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7BrF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
Reactant of Route 6
3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one

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